3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a pyridine ring fused with a triazole ring, and a trifluoromethyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves a one-pot synthesis. This method uses 2-hydrazinopyridine and substituted aromatic aldehydes as starting materials. The reaction is carried out at room temperature, making it a mild and efficient process . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the one-pot synthesis method mentioned above is likely to be adapted for industrial-scale production due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazole and pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at specific positions on the pyridine ring.
Scientific Research Applications
3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as a ligand for various biological targets.
Medicine: The compound has shown potential as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to various proteins and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-amino-[1,2,4]triazolo[4,3-a]pyridine: This compound is similar in structure but has an amino group instead of a trifluoromethyl group.
3-aryl-[1,2,4]triazolo[4,3-a]pyridines: These compounds have aryl groups attached to the triazole ring, making them useful for different applications.
Uniqueness
The presence of the trifluoromethyl group in 3-Pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine makes it unique compared to other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity for specific targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-pyridin-4-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4/c13-12(14,15)9-1-2-10-17-18-11(19(10)7-9)8-3-5-16-6-4-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJPJDPKDYQLNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1C(F)(F)F)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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